2-[(Oxan-3-yl)methoxy]-3-(trifluoromethyl)pyridine
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Description
“2-[(Oxan-3-yl)methoxy]-3-(trifluoromethyl)pyridine” is a derivative of Trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine in its structure are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives, like “this compound”, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a fluorine atom and a pyridine in their structure . This compound contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .Scientific Research Applications
Photochemical Reactions and Novel Synthesis Approaches
One study delved into the photochemical reaction of bis-aromatic systems , revealing a novel photocycloaddition of pyridine with furan, demonstrating the compound's potential in forming complex cyclic structures under specific conditions. This reaction pathway could be significant for synthesizing new organic compounds with potential applications in medicinal chemistry and materials science (Sakamoto et al., 1999).
Building Blocks for Bioactive Molecules
Another line of research presented an azirine strategy for the synthesis of alkyl 4-amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates , using a trifluoromethyl-containing building block. This method opens pathways for developing trifluoromethyl-substituted aminopyrroles, potentially useful in drug discovery due to their bioactive properties (Khlebnikov et al., 2018).
Catalytic Applications
Research into Palladium(II) complexes of (pyridyl)imine ligands as catalysts for methoxycarbonylation of olefins explored the compound's utility in catalysis. The study found that these complexes are effective catalysts for producing esters from olefins, highlighting the compound's relevance in industrial chemistry for ester synthesis (Zulu et al., 2020).
Synthesis of Complex Organic Molecules
Efforts to synthesize 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors have shown that pyridyl compounds serve as key intermediates. These derivatives are crucial in the manufacture of certain COMT inhibitors, which are significant in the treatment of Parkinson's disease and other neurological conditions (Kiss et al., 2008).
Anticancer Agents
The synthesis of novel pyridine bearing biologically active imidiazolyl, pyrazolyl, oxa/thiadiazolyl, and urea derivatives as promising anticancer agents represents another facet of research. These compounds, synthesized from a trifluoromethyl-containing pyridine derivative, exhibited significant antitumor activity, underscoring the potential of such structures in developing new cancer treatments (Hafez & El-Gazzar, 2020).
properties
IUPAC Name |
2-(oxan-3-ylmethoxy)-3-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO2/c13-12(14,15)10-4-1-5-16-11(10)18-8-9-3-2-6-17-7-9/h1,4-5,9H,2-3,6-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTVBVUHVDBMKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)COC2=C(C=CC=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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